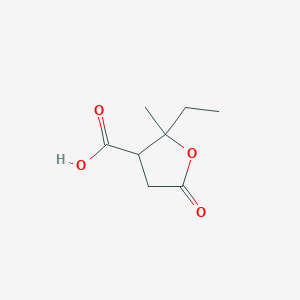
2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid
Overview
Description
2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid is a carboxylic acid containing an oxooxolane ring structure. This compound is known for its versatility as a building block in the synthesis of various chemical compounds and has been utilized in numerous scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phosphine-catalyzed cyclization reactions, which can yield high selectivity and efficiency.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions, utilizing catalysts to enhance yield and purity. The process is optimized to ensure cost-effectiveness and scalability.
Types of Reactions:
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Decarboxylation: Under strong heating conditions, the carboxylic acid group may lose carbon dioxide, leading to the formation of ketone derivatives.
Common Reagents and Conditions:
Acid Catalysts: Used in esterification reactions.
Heat: Applied in decarboxylation reactions.
Major Products:
Esters: Formed from esterification.
Ketones: Resulting from decarboxylation.
Scientific Research Applications
2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing complex organic molecules.
Catalysis: Acts as a catalyst in oxidation reactions, converting alcohols to aldehydes, ketones, and carboxylic acids.
Polymer Science: Utilized in modifying polymer side chains to adjust properties such as solubility and melting points.
Biomedical Research: Investigated for its potential as a glycosidase inhibitor, which could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid exerts its effects varies depending on its application:
Catalysis: Functions by providing an active site for the oxidation of alcohols, facilitating the transfer of oxygen atoms to the substrate.
Polymer Modification: Alters the physical properties of polymers by integrating into the polymer chain and affecting intermolecular interactions.
Glycosidase Inhibition: Binds to the active site of glycosidases, preventing the hydrolysis of glycosidic bonds.
Comparison with Similar Compounds
2-Ethyl-2-methyl-5-oxotetrahydrofuran-3-carboxylic acid: Shares a similar ring structure but differs in the position of functional groups.
2-Ethyl-2-methyl-5-oxotetrahydro-3-furancarboxylic acid: Another structurally related compound with slight variations in the ring system.
Uniqueness: 2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid stands out due to its specific oxooxolane ring structure, which imparts unique reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
2-ethyl-2-methyl-5-oxooxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-3-8(2)5(7(10)11)4-6(9)12-8/h5H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBXSROXDJGCEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(CC(=O)O1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,9-Diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B1390789.png)
![1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B1390792.png)
![3-[(2-Bromophenoxy)methyl]piperidine](/img/structure/B1390793.png)

![[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride](/img/structure/B1390796.png)





![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride](/img/structure/B1390804.png)
